tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC13588671
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O4 |
|---|---|
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | tert-butyl 2-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-12-13(8)7-9(14)16-4/h5-6H,7H2,1-4H3 |
| Standard InChI Key | AVOWJCMMIFVWDC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol . Its IUPAC name, tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate, reflects the substitution pattern:
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A tert-butoxycarbonyl group at position 5
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A 2-methoxy-2-oxoethyl moiety attached to the nitrogen at position 1 .
Spectral Data
While experimental NMR data for this specific compound are unavailable, analogous pyrazole derivatives exhibit characteristic signals:
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¹H NMR: Methyl groups from tert-butyl and methoxy moieties resonate at δ 1.40–1.28 ppm and δ 3.70–3.60 ppm, respectively .
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¹³C NMR: Carbonyl carbons (C=O) appear near δ 165–170 ppm, while pyrazole ring carbons fall between δ 100–150 ppm .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate likely involves multi-step reactions, as inferred from related compounds :
Step 1: Pyrazole Core Formation
Pyrazole rings are typically synthesized via:
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Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-diketones.
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Cyclization of α,β-unsaturated carbonyl compounds with hydrazines .
Step 2: Functionalization
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N1-Alkylation: Reaction of pyrazole with ethyl bromoacetate in the presence of a base (e.g., KOtBu) introduces the methoxy-oxoethyl group .
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C5-Esterification: Coupling with tert-butoxycarbonyl (Boc) anhydride installs the tert-butyl ester .
A representative protocol from Source for a related pyrazole ester involves refluxing potassium tert-butoxide and ethyl bromoacetate in anhydrous diethyl ether, yielding a 15% product after purification.
Physicochemical Properties
Experimental data for this compound remain sparse, but predicted properties include:
The tert-butyl group enhances lipophilicity (logP ≈ 1.5–2.0), potentially improving membrane permeability in biological systems. The methoxy-oxoethyl moiety contributes to hydrogen bonding capacity, affecting solubility and receptor interactions .
Biological Activities and Applications
Material Science Applications
The tert-butyl group’s steric bulk makes this compound a candidate for:
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Metal-Organic Frameworks (MOFs): As a ligand for coordinating transition metals.
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Polymer Modification: Enhancing thermal stability in polyesters.
Comparative Analysis with Structural Analogs
Positional Isomerism
Comparing the 5-carboxylate (target compound) with its 3-carboxylate isomer (CAS 1855889-55-2) :
| Property | 5-Carboxylate | 3-Carboxylate |
|---|---|---|
| Dipole Moment | Higher (polar group at position 5) | Lower |
| Bioavailability | Enhanced membrane permeability | Reduced due to steric hindrance |
Heterocycle Variations
Replacing pyrazole with pyrrolidine (Source ) or piperidine (Source ) alters:
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Ring Strain: Pyrrolidine (5-membered) > Piperidine (6-membered).
Recent Developments and Future Directions
A 2025 patent (Source ) outlines methods for synthesizing brominated pyrazole amines, underscoring the therapeutic relevance of pyrazole scaffolds. Future research should prioritize:
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Experimental Validation of predicted physicochemical properties.
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In Vivo Toxicity Studies to assess safety profiles.
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Structure-Activity Relationship (SAR) Studies to optimize bioactivity.
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